molecular formula C10H13NO3 B3047081 Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- CAS No. 135111-29-4

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)-

Cat. No. B3047081
M. Wt: 195.21
InChI Key: QAZYZANIMKKHPL-UHFFFAOYSA-N
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Patent
US07531547B2

Procedure details

To N-(4-Acetyl-3,5-dimethoxy-phenyl)-2,2,2-trifluoro-acetamide (4.3 g, 14.8 mmol) dissolved in methanol (90 mL) was added anhydrous potassium carbonate (4.67 g, 33.8 mmol). After refluxing for 18 hours, the reaction mixture was cooled and concentrated under reduced pressure. The concentrate was extracted with ethyl acetate and the organic layer was washed with brine, dried using anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 1-(4-Amino-2,6-dimethoxy-phenyl)-ethanone (2.5 g, 87%) as a pale yellow solid.
Name
N-(4-Acetyl-3,5-dimethoxy-phenyl)-2,2,2-trifluoro-acetamide
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([NH:12]C(=O)C(F)(F)F)=[CH:6][C:5]=1[O:19][CH3:20])(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[NH2:12][C:7]1[CH:6]=[C:5]([O:19][CH3:20])[C:4]([C:1](=[O:3])[CH3:2])=[C:9]([O:10][CH3:11])[CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
N-(4-Acetyl-3,5-dimethoxy-phenyl)-2,2,2-trifluoro-acetamide
Quantity
4.3 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1OC)NC(C(F)(F)F)=O)OC
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrate was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)OC)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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